6-Heptyn-2-ol

Descripción

Historical Context of Alkynol Chemistry

Alkynols, organic compounds containing both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group), have long been recognized for their synthetic utility. wikipedia.org Their history is intertwined with the development of fundamental organic reactions. Early work by chemists like Berzelius and Liebig laid the groundwork for understanding the reactivity of alcohols, a diverse class of organic compounds with immense importance in chemistry, biology, and industry. ijrpr.com The introduction of the alkyne functionality adds a layer of reactivity, allowing for a wide array of chemical transformations. The development of methods for their synthesis, such as the alkynylation of carbonyl compounds, has been a significant area of research. wikipedia.org

Significance of 6-Heptyn-2-ol as a Versatile Synthetic Intermediate

This compound, with its terminal alkyne and a secondary alcohol, is a prime example of a versatile synthetic intermediate. chemicalbook.com Its structure allows for a dual-pronged approach to synthesis. The terminal alkyne can participate in a variety of coupling reactions and cycloadditions, while the hydroxyl group can be involved in esterifications, oxidations, or serve as a directing group in stereoselective reactions. This bifunctionality makes it a valuable building block for constructing more complex molecular architectures, including cyclic compounds. chemicalbook.comlookchem.com Homopropargyl alcohols, a class of compounds to which this compound belongs, are recognized as highly useful synthetic intermediates in organic synthesis. scirp.org

Current Research Landscape and Key Challenges

The current research landscape for alkynols, including this compound, is focused on developing more efficient and selective catalytic methods for their transformation. researchgate.net A significant challenge lies in achieving high selectivity in reactions such as semi-hydrogenation to produce enols, which are important in the synthesis of high-end chemicals. researchgate.netmdpi.com Researchers are exploring novel catalysts, including both noble and non-noble metal-based systems, to improve reaction efficiency and reduce costs. researchgate.netmdpi.com Furthermore, there is a continuous need for the development of robust and transparent procedures for data collection and mechanism construction to ensure the reliability of predictive models in chemical synthesis. copernicus.org The inherent reactivity of the alkyne and alcohol groups can sometimes lead to challenges in controlling reaction pathways and avoiding unwanted side reactions. scirp.org

Chemical Properties and Synthesis of this compound

The utility of this compound in organic synthesis is directly related to its distinct chemical and physical properties.

Molecular Structure and Spectroscopic Data

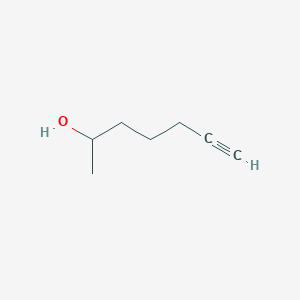

The molecular formula of this compound is C₇H₁₂O. nih.gov Its structure features a seven-carbon chain with a terminal alkyne at position 6 and a hydroxyl group at position 2. This chiral molecule exists as two enantiomers, (R)-6-heptyn-2-ol and (S)-6-heptyn-2-ol. nih.gov

Interactive Table: Spectroscopic Data for this compound

| Spectroscopic Data | Value |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.51 (m, 2H), 7.36 (m, 2H), 7.27 (m, 1H), 6.34 (d, 1H, J = 15.6 Hz), 3.85 (q, 1H, J = 6.4 Hz), 2.24 (dt, 2H, J = 7.2, 2.8 Hz), 1.96 (t, 1H, J = 2.8 Hz), 1.65-1.50 (m, 4H), 1.22 (d, 3H, J = 6.4 Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 84.3, 68.4, 67.8, 37.9, 24.6, 23.4, 18.3 |

| IR (KBr) | νmax 3401, 2214, 1601, 1494, 1446, 1098 cm⁻¹ scirp.org |

| Mass Spectrometry (HRMS) | Calculated for C₇H₁₃O [M+H]⁺: 113.0966, Found: 113.0961 |

Physical Properties

| Property | Value |

| CAS Number | 65756-08-3 ((S)-(+)-6-Heptyn-2-ol) lookchem.com |

| 90192-98-6 ((R)-(-)-6-Heptyn-2-ol) lookchem.com | |

| Molecular Weight | 112.17 g/mol bldpharm.com |

| Boiling Point | 82-85 °C lookchem.com |

| Density | 0.8969 g/cm³ lookchem.com |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water. chemicalbook.com |

Synthetic Routes

The synthesis of this compound can be achieved through various methods. A common approach involves the asymmetric addition of an alkyne to an aldehyde, often catalyzed by a chiral catalyst to achieve high enantioselectivity. For instance, the development of Zn-prophenol-catalyzed asymmetric alkyne addition provides a route to chiral propargylic alcohols. lookchem.com Another method involves the reduction of the corresponding ketone, 6-heptyn-2-one. lookchem.com

Applications of this compound in Organic Synthesis

The unique combination of a terminal alkyne and a secondary alcohol in this compound makes it a valuable precursor in various synthetic transformations.

Cyclization Reactions

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The alkyne and alcohol functionalities can participate in intramolecular cyclization reactions to form furans, pyrans, and other oxygen-containing heterocycles. These reactions are often catalyzed by transition metals.

The carbon skeleton of this compound is also amenable to the construction of carbocyclic systems. Intramolecular reactions, such as ene-yne cyclizations, can lead to the formation of five- and six-membered rings, which are common structural motifs in many natural products.

Cross-Coupling Reactions

The terminal alkyne of this compound is a versatile handle for participating in various cross-coupling reactions. Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium and copper co-catalyst, is a powerful tool for forming carbon-carbon bonds. This allows for the straightforward introduction of aromatic and unsaturated fragments to the heptynol backbone.

Precursor for Natural Product Synthesis

The structural features of this compound make it an attractive starting material for the total synthesis of natural products. Its chiral center and reactive functional groups can be elaborated into more complex structures found in biologically active molecules. For example, fragments similar to this compound have been utilized in the synthesis of complex natural products like kijanolide. clockss.org

This compound in Medicinal Chemistry

The structural motif of this compound and its derivatives has shown potential in the field of medicinal chemistry.

Derivatives as Potential Therapeutic Agents

Research has shown that derivatives of homopropargyl alcohols, the class of compounds to which this compound belongs, can exhibit biological activity. For instance, certain aromatic homopropargyl alcohols have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.org The presence of both the benzene (B151609) ring and the free hydroxyl group appears to be important for their biological activity. scirp.org

Molecular Probes and Building Blocks in Drug Discovery

The terminal alkyne in this compound makes it a suitable candidate for use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the easy attachment of the this compound scaffold to other molecules, such as biomolecules or fluorescent tags. This makes it a useful molecular probe for studying biological processes. Furthermore, its role as a versatile building block allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

This compound stands out as a valuable and versatile building block in the toolkit of the modern synthetic chemist. Its unique combination of a terminal alkyne and a chiral secondary alcohol provides a gateway to a wide array of complex molecular architectures, from intricate heterocyclic and carbocyclic systems to modified natural products and potential therapeutic agents. As synthetic methodologies continue to advance, the applications of this compound are poised to expand, further solidifying its importance in the landscape of chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

hept-6-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVYQHRAOICJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Heptyn 2 Ol

Established Synthetic Pathways to 6-Heptyn-2-ol

The synthesis of this compound can be achieved through various established chemical transformations. These methods primarily involve the construction of the carbon skeleton and the introduction of the hydroxyl and alkyne functionalities.

Alkyne Isomerization Reactions for Terminal Alkynol Generation

One strategic approach to synthesizing terminal alkynols like this compound involves the isomerization of an internal alkyne. This "acetylene zipper" reaction repositions a triple bond from an internal position of the carbon chain to the terminus. synarchive.comwikipedia.org

A highly effective reagent for promoting alkyne isomerization is potassium 3-aminopropylamide (KAPA). synarchive.com This superbasic reagent, often prepared in situ from potassium hydride and 3-aminopropylamine, can induce rapid migration of a triple bond along a hydrocarbon chain. ibm.com The reaction, popularized by Charles Allan Brown and Ayako Yamashita in 1975, is driven by a series of deprotonation and reprotonation steps involving allenic intermediates, culminating in the formation of the most stable terminal acetylide anion. synarchive.comwikipedia.orgmdpi.commit.edu A subsequent aqueous workup neutralizes the anion to yield the terminal alkyne. wikipedia.org

The hydroxyl group in an alkynol substrate directs the isomerization, causing the triple bond to migrate to the terminus remote from the OH group. mdpi.com For instance, the isomerization of 2-heptyn-1-ol (B92533) has been shown to produce 6-heptyn-1-ol (B114416) in high yields (93-94%) within minutes. kemdikbud.go.idresearchgate.net This same principle can be applied to substrates that would lead to this compound. The process is known to proceed without significant racemization, preserving the stereochemistry of chiral centers in the molecule. mdpi.com

Table 1: KAPA-Mediated Isomerization of Alkynols This table is based on data for analogous reactions and illustrates the expected outcome for a relevant substrate.

| Starting Material | Product | Reagent | Yield | Reference |

|---|---|---|---|---|

| 2-Heptyn-1-ol | 6-Heptyn-1-ol | KAPA | 93-94% | kemdikbud.go.idresearchgate.net |

While KAPA is highly efficient, other strong bases have been used for alkyne isomerization, although often requiring harsher conditions. mdpi.com Historical methods include using sodium amide in liquid ammonia (B1221849) or ethylene (B1197577) diamine, and alcoholic potassium hydroxide (B78521) at high temperatures. mdpi.com Transition metal complexes, such as those involving rhodium and ruthenium, can also catalyze alkyne isomerization, sometimes offering different selectivity profiles or milder conditions. nih.govmt.com For example, new ruthenium complexes have been shown to be active for the cycloisomerization of alkynols. nih.gov

Grignard Reagent and Organometallic Approaches in Alkynol Synthesis

Organometallic reagents, particularly Grignard reagents, provide a classic and versatile route for synthesizing alcohols, including alkynols. mt.comgoogle.comroyalsocietypublishing.org A Grignard reagent, with the general formula RMgX, acts as a potent nucleophile due to the polarized carbon-magnesium bond. libretexts.org

The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with an appropriate epoxide or carbonyl compound. A highly effective strategy involves the nucleophilic attack of an alkynyl Grignard reagent on an epoxide. For example, the reaction of propargylmagnesium bromide with propylene (B89431) oxide would directly yield this compound after an acidic workup. The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired carbon skeleton and alcohol functionality in a single step. organicchemistrytutor.com

Retrosynthetic Analysis via Grignard Reaction:

Path A: Propylene oxide + 4-Pentynylmagnesium bromide

Path B: Acetaldehyde (B116499) + 5-Hexynylmagnesium bromide

Alkynylation of Carbonyl Compounds

The alkynylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. wikipedia.org It involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. wikipedia.org To synthesize this compound, this would involve the reaction of acetaldehyde with a metal acetylide derived from 1-pentyne.

The process typically begins with the deprotonation of a terminal alkyne, such as 1-pentyne, using a strong base like n-butyllithium or sodium amide to form a potent nucleophilic acetylide. wikipedia.orggoogle.com This acetylide then attacks the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final product, this compound. wikipedia.org

Asymmetric and Stereoselective Syntheses of Enantiopure this compound

The synthesis of enantiomerically pure propargylic alcohols, such as (R)- or (S)-6-heptyn-2-ol, is of significant interest as these molecules are valuable chiral building blocks. nih.gov This requires the use of asymmetric synthesis techniques. researchgate.netchemrxiv.org

The most common methods for preparing optically active propargylic alcohols are the asymmetric reduction of ynones and the catalytic asymmetric alkynylation of aldehydes. nih.gov For this compound, the asymmetric alkynylation of acetaldehyde is a direct and convergent approach. nih.gov

This transformation can be achieved by using a stoichiometric chiral auxiliary or, more efficiently, through a catalytic process. Catalytic variants often employ a metal catalyst (such as zinc, copper, or titanium) in conjunction with a chiral ligand. For instance, the addition of zinc acetylides to aldehydes can be rendered highly enantioselective by using chiral amino alcohols as ligands. Barry M. Trost and collaborators have developed Zn-prophenol-catalyzed asymmetric alkyne additions to synthesize chiral propargylic alcohols. lookchem.com These catalytic systems create a chiral environment around the reacting centers, directing the nucleophilic attack of the alkyne to one face of the aldehyde, thereby producing one enantiomer in excess.

Table 2: Enantioselective Synthesis of Propargylic Alcohols This table presents data from a representative study on asymmetric alkyne addition, demonstrating the feasibility of the method.

| Aldehyde | Alkyne | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

|---|

The synthesis of enantiopure (R)-6-heptyn-2-ol has been reported, highlighting its availability as a chiral building block for more complex molecules. lookchem.comnih.gov

Chiral Catalyst-Controlled Enantioselective Alkynol Synthesis

The enantioselective synthesis of specific isomers, such as (R)- or (S)-6-Heptyn-2-ol, can be accomplished through the use of chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. A primary approach involves the asymmetric reduction of a prochiral ketone, 6-heptyn-2-one.

In this method, a catalyst system composed of a metal center and a chiral ligand facilitates the transfer of a hydride from a reducing agent to the carbonyl carbon. The ligand's specific three-dimensional structure sterically hinders one pathway of approach, leading to a high enantiomeric excess (ee) of the desired alcohol. While numerous catalytic systems exist for asymmetric reductions, their application follows a general principle.

Table 1: Conceptual Data for Chiral Catalyst-Controlled Reduction

| Component | Example | Role |

|---|---|---|

| Substrate | 6-Heptyn-2-one | Prochiral ketone |

| Chiral Catalyst | (S,S)-Trost ligand-Pd complex mdpi.com | Induces enantioselectivity |

| Reducing Agent | Hydride source (e.g., NaBH₄) | Donates hydride to carbonyl |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

| Product | Enantioenriched this compound | Chiral secondary alcohol |

The selection of the ligand is critical, as it directly influences the enantiomeric excess of the final product.

Substrate-Controlled Diastereoselective Approaches

In substrate-controlled synthesis, the stereochemical outcome is dictated by a pre-existing chiral center within the starting material. For the synthesis of this compound, this can be achieved by the alkynylation of a chiral aldehyde. For instance, the addition of a pentynyl nucleophile (e.g., 1-pentynyllithium) to a chiral acetaldehyde equivalent would result in the formation of two diastereomers of this compound.

The inherent chirality of the substrate molecule favors the nucleophile's attack from one face of the carbonyl group over the other, a phenomenon often explained by models such as Felkin-Anh or Cram's rule. This leads to a product mixture where one diastereomer is predominant. The efficiency of this control is measured by the diastereomeric excess (de).

Table 2: Example of a Substrate-Controlled Diastereoselective Reaction

| Reactant 1 | Reactant 2 | Stereochemical Influence | Expected Outcome |

|---|---|---|---|

| Chiral α-alkoxy aldehyde | Lithium acetylide researchgate.net | Chelation control by the alkoxy group directs the addition of the acetylide. | A diastereomerically enriched propargylic alcohol. |

This method is fundamental in stereoselective synthesis, leveraging existing chirality to build new stereocenters with predictable configurations.

Resolution Techniques for Racemic this compound and its Precursors

When a racemic mixture of this compound is synthesized, the enantiomers can be separated through resolution. Kinetic resolution is a widely used technique where the two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the reaction mixture enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a particularly effective method. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic alcohol. rsc.orgvulcanchem.com In a typical procedure, the racemic alcohol is treated with an acyl donor, like vinyl acetate (B1210297), in the presence of the enzyme. One enantiomer is converted to its corresponding acetate ester at a much higher rate, allowing for the separation of the unreacted, enantioenriched alcohol from the newly formed ester.

Table 3: Research Findings on Enzymatic Kinetic Resolution of Propargylic Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Racemic propargylic diol | Candida antarctica lipase B (CAL-B) | Vinyl acetate | Various organic solvents | Separation of enantioenriched monoacetate from the remaining diol. rsc.org | rsc.org |

This technique is valued for its high selectivity and environmentally benign conditions, aligning with the principles of green chemistry. vulcanchem.com

Emerging Methodologies in this compound Preparation

The field of chemical synthesis is continuously evolving, with a drive towards more sustainable, efficient, and scalable processes. The preparation of alkynols like this compound is beginning to benefit from these innovations.

Photocatalytic and Electrocatalytic Synthetic Routes

Emerging methodologies for synthesis include photocatalysis and electrocatalysis, which use light and electricity, respectively, to drive chemical reactions.

Photocatalysis utilizes a photosensitizer that, upon absorbing light, initiates a reaction, often through a radical pathway. bohrium.com This approach can create C-C bonds under very mild conditions, avoiding the need for harsh reagents or high temperatures. organic-chemistry.org For instance, visible-light photocatalysis has been used for the 1,2-dicarboxylation of unactivated alkynes with CO₂, demonstrating the potential to functionalize the alkyne moiety in precursors to this compound. acs.org

Electrocatalysis uses an electric current to facilitate reactions, with water often serving as the hydrogen source in reductions. acs.org This method offers a green alternative to traditional thermocatalytic processes. nih.gov Research on the electrocatalytic semihydrogenation of various alkynols to alkenols on copper-based catalysts highlights the intense investigation into applying this technology to alkynol chemistry. researchgate.netacs.orgresearchgate.net Developing electrocatalytic methods for the direct synthesis of alkynols from simpler precursors is an active area of research.

Table 4: Features of Photocatalytic and Electrocatalytic Methods

| Methodology | Energy Source | Key Advantages | Relevance to Alkynols |

|---|---|---|---|

| Photocatalysis | Visible Light | Mild reaction conditions, metal-free options, unique radical pathways. organic-chemistry.orgnih.gov | Synthesis involving functionalization of the alkyne group. acs.orgrsc.org |

| Electrocatalysis | Electricity | Use of green energy, ambient conditions, water as a reagent. nih.govresearchgate.net | Sustainable hydrogenation/reduction of alkynols and potential for direct synthesis. acs.org |

Continuous-Flow Processes for Scalable Alkynol Production

Continuous-flow chemistry is revolutionizing chemical manufacturing by moving from traditional batch reactors to continuously operating systems. beilstein-journals.org This technology offers significant advantages in terms of safety, process control, and scalability, making it ideal for industrial applications. nih.govacs.org

For alkynol production, continuous-flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net These systems are particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume enhances heat transfer and minimizes risk. researchgate.net The semi-hydrogenation of alkynols has been successfully demonstrated in continuous-flow reactors, showcasing the technology's applicability to this class of compounds. nih.govresearchgate.net The integration of multiple synthetic and purification steps into a single, uninterrupted flow system represents a significant advance towards more efficient and automated chemical production. umontreal.carotachrom.com

Table 5: Comparison of Batch vs. Continuous-Flow Alkynol Production

| Feature | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Scalability | Difficult, requires larger vessels | Easier, by running the system for longer |

| Safety | Higher risk with exothermic/hazardous reactions | Improved safety due to small reaction volumes and superior heat transfer researchgate.net |

| Process Control | Less precise, potential for hotspots | Fine-tuning of temperature, pressure, and time researchgate.net |

| Efficiency | Can be lower due to side reactions | Often higher yields and selectivity nih.gov |

| Integration | Difficult to couple multiple steps | Amenable to multi-step synthesis and in-line purification umontreal.ca |

Reactivity and Mechanistic Studies of 6 Heptyn 2 Ol Transformations

Alkyne Functionalization Reactions of 6-Heptyn-2-ol

The carbon-carbon triple bond of this compound is a region of high electron density, making it susceptible to a variety of chemical modifications. These include reactions that form new rings by utilizing the hydroxyl group as an internal nucleophile and reactions that add new atoms or groups across the alkyne.

Intramolecular Cyclization Reactions

Intramolecular reactions in molecules like this compound, which contain both an alkyne and a nucleophile (the hydroxyl group), are powerful methods for constructing cyclic compounds. The spatial proximity of these two groups facilitates ring formation, often catalyzed by transition metals.

The transformation of this compound into lactones or bicyclic systems typically involves a multi-step process or a catalytic cascade. The synthesis of bicyclic lactones, which are significant structural motifs in many natural products, can be achieved through metal-mediated intramolecular cycloalkenation. For instance, tungsten-alkynol complexes, derived from related alkynols like 6-heptyn-1-ol (B114416), can undergo BF₃·Et₂O-promoted cyclization to form bicyclic lactone structures. acs.org This process involves the formation of a tungsten-η¹-oxacarbenium salt, which upon demetalation yields the final bicyclic product. acs.org While direct studies on this compound are limited, the principles apply. For example, a related substrate, 6-heptyn-1-ol, failed to produce the desired [6.4.0]-λ-lactone in one study, suggesting that ring size and substrate structure are critical factors. acs.org Another strategy to access challenging chim.itchim.it-bicyclic lactones involves a sequence of reactions, including an intramolecular Mizoroki–Heck cross-coupling followed by a 6π-electrocyclization. beilstein-journals.org

Table 1: Examples of Bicyclic Lactone Synthesis via Intramolecular Cycloalkenation of Tungsten-Alkynols

| Starting Alkynol Derivative | Product Type | Yield (%) |

|---|---|---|

| Tungsten-η¹-(5-hexyn-1-ol) derivative | [4.4.0]-δ-lactone | 72% |

| Tungsten-η¹-(6-heptyn-1-ol) derivative | [5.4.0]-ε-lactone | 61% |

Data derived from studies on related alkynols demonstrating the general methodology. acs.org

The intramolecular cyclization of alkynols is a widely used and powerful method for synthesizing oxygen-containing heterocycles. d-nb.info Catalysts based on transition metals like gold, ruthenium, and palladium are particularly effective in promoting these transformations. beilstein-journals.orgkyoto-u.ac.jporganic-chemistry.org Gold(I) catalysts, for example, are known to activate the alkyne of this compound towards nucleophilic attack by the pendant hydroxyl group. beilstein-journals.org This type of reaction, known as a cycloisomerization, typically proceeds via a 6-endo-dig pathway to form a six-membered dihydropyran ring.

Ruthenium catalysts are also highly efficient for the cycloisomerization of alkynols. researchgate.netorganic-chemistry.org For instance, a ruthenium carbene species has been proposed as a key intermediate in the cycloisomerization of α-allenic alcohols into 2,3-dihydrofurans, a related transformation. d-nb.info These reactions are valuable for their ability to construct complex heterocyclic frameworks from simple, linear precursors.

Table 2: Catalysts for Heterocycle Synthesis via Alkyne Cyclization

| Catalyst Type | Reaction | Product Type |

|---|---|---|

| Gold(I) Complexes | Intramolecular Cyclization | Oxygen-containing heterocycles |

| Ruthenium Complexes | Cycloisomerization | Dihydropyrans, Pyridines |

| Palladium Complexes | Carboetherification | Substituted heterocycles |

This table summarizes common catalyst types used for reactions analogous to those possible with this compound. beilstein-journals.orgorganic-chemistry.orgnih.gov

Catalytic Addition Reactions to the Alkyne Moiety

Beyond cyclization, the alkyne group of this compound can undergo various catalytic addition reactions, allowing for the introduction of new functional groups and the controlled reduction of the triple bond.

The partial hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis, with stereoselectivity being a key challenge. beilstein-journals.org To convert the alkyne in this compound to a (Z)-alkene (cis), catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) are typically employed. drhazhan.com For the synthesis of the corresponding (E)-alkene (trans), dissolving metal reductions, such as sodium in liquid ammonia (B1221849), are the classic method.

The selectivity of these reactions is governed by the catalyst system and reaction conditions. Heterogeneous palladium catalysts are common, but their performance depends on the support and the presence of modifiers (poisons) that prevent over-hydrogenation to the alkane. beilstein-journals.orgua.es

Table 3: Common Conditions for Stereoselective Alkyne Hydrogenation

| Desired Product | Reagents/Catalyst | Stereochemistry |

|---|---|---|

| (Z)-Hept-6-en-2-ol | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | syn-addition (cis) |

| (E)-Hept-6-en-2-ol | Na, NH₃ (l) | anti-addition (trans) |

This table outlines standard methodologies for the stereoselective reduction of alkynes. drhazhan.com

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the triple bond. A classic and highly useful example is the hydroboration-oxidation sequence. When applied to a terminal alkyne like this compound, hydroboration involves the addition of a borane (B79455) reagent (e.g., borane-THF complex, 9-BBN) across the C-C triple bond. youtube.com This addition is regioselective, with the boron atom adding to the terminal, less sterically hindered carbon (an anti-Markovnikov addition). youtube.com The resulting organoborane intermediate can then be oxidized in a subsequent step, typically using hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. youtube.comyoutube.com

This two-step process converts the terminal alkyne of this compound into a primary alcohol, yielding heptane-1,6-diol. The reaction proceeds with syn-stereochemistry, although this is not relevant for a terminal alkyne which yields an aldehyde initially, that is then reduced to the alcohol. Studies on related alkenylboronates have explored the stereochemical outcomes of such transformations in detail. koreascience.kr

Oxidative Functionalization (e.g., 1,1,2-trifunctionalization)

The terminal alkyne group of this compound is susceptible to oxidative functionalization, a process that can introduce multiple new functional groups across the carbon-carbon triple bond. One such transformation is 1,1,2-trifunctionalization, which allows for the rapid construction of complex molecular architectures from simple alkynes. mdpi.comrsc.orgrsc.org

While specific studies on the 1,1,2-trifunctionalization of this compound are not extensively detailed in the searched literature, the general principles of this reaction type can be applied. These reactions often proceed through radical-mediated pathways or via sequences involving frustrated Lewis pairs (FLPs). mdpi.comrsc.org For instance, a metal-free, one-pot 1,1,2-trifunctionalization of terminal alkynes using imines and boranes has been reported. rsc.orgrsc.org This process is initiated by the deprotonation of the terminal alkyne by an imine, followed by a 1,2-migration of the resulting alkynyl borate, leading to the formation of trisubstituted alkenyl boranes. rsc.orgrsc.org Such a strategy could potentially be adapted for this compound, affording a trifunctionalized product with the hydroxyl group intact.

Another approach involves radical addition-translocation-cyclization-trapping sequences. 114.55.40 These reactions can lead to highly substituted cyclic products, demonstrating the potential for significant increases in molecular complexity from a simple alkynol precursor like this compound. mdpi.com

Cross-Coupling and Metathesis Reactions

The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation through cross-coupling and metathesis reactions.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and materials. gold-chemistry.orgrsc.org The terminal alkyne of this compound makes it an ideal substrate for Sonogashira coupling reactions.

The general mechanism involves the oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org A variety of palladium catalysts and reaction conditions have been developed to optimize this transformation, including copper-free versions. gold-chemistry.orgwikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Terminal Alkyne, Aryl/Vinyl Halide | Pd(0) complex, Cu(I) co-catalyst | Aryl/Vinyl Alkyne | gold-chemistry.org |

| Organozinc compound, Organohalide | Pd(0) complex | Cross-coupled product | nobelprize.org |

Ring-closing alkyne metathesis (RCAM) is a powerful tool for the synthesis of macrocycles, which are prevalent in many natural products. nih.govacs.org This reaction involves the intramolecular metathesis of a diyne substrate, catalyzed by a transition metal complex, typically molybdenum or tungsten alkylidynes, to form a cycloalkyne. nih.govacs.org

While direct RCAM of this compound itself is not possible, derivatives of this compound can be designed to undergo this transformation. For example, esterification or etherification of the hydroxyl group with another alkyne-containing molecule would generate a suitable diyne precursor for RCAM. The resulting macrocyclic alkyne can then be further functionalized, for instance, by stereoselective reduction to the corresponding (E)- or (Z)-alkene. acs.orgresearchgate.net The development of robust catalysts has expanded the scope of RCAM to include substrates with various functional groups. nih.gov

Computational and Experimental Mechanistic Investigations

Understanding the precise mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and developing new synthetic methods. This is achieved through a combination of computational modeling and experimental studies.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping the potential energy surfaces of chemical reactions. nih.gov These theoretical studies allow for the detailed examination of proposed reaction pathways, the characterization of transient intermediates, and the calculation of the energy barriers associated with transition states. acs.orgacs.orgacs.org

For transformations involving this compound, such as metal-catalyzed cycloisomerization or hydrogenation, DFT calculations can distinguish between competing mechanisms (e.g., concerted vs. stepwise pathways). acs.org For instance, in gold-catalyzed cycloisomerizations of analogous propargyl ethers, DFT calculations have shown that the reaction proceeds through a nonplanar σ-Au(I)-pentadienyl cation intermediate, which explains the observed complete transfer of chirality. acs.org Similarly, in aza-Prins cyclizations of related homopropargyl systems, DFT studies have been used to support the proposed mechanism involving the generation of an iminium ion followed by nucleophilic attack from the alkyne. researchgate.net These theoretical models provide invaluable insights into the geometries and energies of short-lived transition states that are often inaccessible to direct experimental observation.

The table below summarizes findings from computational studies on analogous systems, which inform the likely mechanistic pathways for this compound.

| Reaction Type (Analogous System) | Computational Method | Key Mechanistic Insight | Reference |

| Au(I)-Catalyzed Cycloisomerization | DFT | Chirality transfer occurs via a helical σ-Au(I)-pentadienyl cation intermediate, preventing erosion of optical purity. | acs.org |

| Ni-Catalyzed Alkenylative Cyclization | DFT | Ligand choice controls selectivity between cycloaddition and elimination pathways by influencing the stability of the metallacycloheptane intermediate. | |

| Aza-Prins Cyclization | DFT | The reaction proceeds via the formation of a γ-unsaturated-iminium ion, and the calculations support the observed product distributions. | researchgate.net |

| Pd-Catalyzed Dehydrogenative Coupling | DFT | Calculations support a mechanism involving photoexcited Pd(0) and rule out a high-energy single-electron transfer from the amine to the catalyst. | nih.gov |

Kinetic and Spectroscopic Probes for Reaction Mechanism Interrogation

Experimental data from kinetic and spectroscopic studies provide the ground truth for validating or refuting proposed reaction mechanisms.

Kinetic studies measure how reaction rates change in response to variations in reactant concentrations, temperature, or isotopic composition. This data can be used to determine the order of a reaction and calculate activation parameters, which are indicative of the transition state's nature. nist.gov For example, a kinetic solvent isotope effect (KSIE), where the rate in a deuterated solvent is compared to a non-deuterated one, can reveal the involvement of proton transfers in the rate-determining step. acs.org

Spectroscopic probes , especially Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to identify and characterize reaction intermediates and products. kyoto-u.ac.jp For instance, following a reaction directly in an NMR tube allows for the real-time observation of reactant consumption and product formation, which can help identify transient species. ucl.ac.uk A particularly powerful technique for determining the stereochemical outcome of reactions involving chiral centers, like C2 in this compound, is the use of chiral derivatizing agents such as Mosher's acid (MTPA). Formation of (R)- and (S)-MTPA esters and subsequent ¹H NMR analysis allows for the precise determination of enantiomeric excess, thereby revealing the stereospecificity of the reaction and providing critical mechanistic clues. acs.org

The following table outlines key experimental techniques used to probe reaction mechanisms.

| Technique | Type of Information Gained | Example Application (Analogous Systems) | Reference |

| Kinetic Analysis | Reaction order, rate constants, activation energy | Determination of reaction order in water for ester hydrolysis to probe the transition state structure. | acs.org |

| Kinetic Isotope Effect | Involvement of bond breaking/formation to a specific isotope (e.g., H/D) in the rate-determining step. | A KIE of 2.8 supported a β-hydride elimination pathway in the racemization of a zirconocene (B1252598) metallacycle. | nih.gov |

| NMR Spectroscopy | Structural identification of intermediates and products; real-time reaction monitoring. | Following hydrostannolysis reactions by ¹H NMR to determine regio- and stereoselectivity. | ucl.ac.uk |

| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Determination of enantiomeric excess and absolute configuration of chiral products/intermediates. | Used to establish the 98% ee of an intermediate, confirming the high diastereoselectivity of a Diels-Alder reaction. | acs.org |

| Cyclic Voltammetry | Probing redox potentials and electron transfer steps in electrocatalytic cycles. | Used to study the reduction of a Ni complex in the electrocatalytic semi-hydrogenation of alkynes. | chemrxiv.org |

Rational Design of Catalytic Systems Based on Mechanistic Insights

A deep understanding of a reaction mechanism enables the rational design of new and improved catalysts. unil.ch For this compound, a key transformation is the selective semi-hydrogenation of the terminal alkyne to the corresponding alkene, (Z)-hept-6-en-2-ol, without over-reduction to the alkane. The design of catalysts for this purpose is guided by mechanistic insights into how alkynes and alkenes interact with the catalyst surface. acs.orgacs.org

Palladium-based catalysts are highly active for hydrogenation, but often suffer from low selectivity, leading to over-reduction. acs.orgbeilstein-journals.org Mechanistic studies have shown that selectivity is governed by the relative rates of alkyne hydrogenation versus alkene hydrogenation, as well as the desorption rate of the alkene product from the catalyst surface. acs.org Rational catalyst design aims to create active sites that favor alkyne adsorption and hydrogenation while promoting rapid desorption of the alkene product before it can be further reduced.

Strategies informed by these mechanistic principles include:

Alloying: Introducing a second, less active metal (e.g., Zn, Ga) to create isolated Pd active sites (site isolation). This reduces the probability of forming large Pd ensembles required for alkene hydrogenation. unil.ch

Ligand Modification: In homogeneous catalysis, tuning the steric and electronic properties of ligands can influence the selectivity of metal complexes for alkynes over alkenes. numberanalytics.commdpi.com

Support Interaction: For heterogeneous catalysts, the support material can alter the electronic properties of the metal nanoparticles, influencing their selectivity. acs.org

Nanoparticle Size and Shape Control: The catalytic activity and selectivity can be size-dependent. Smaller nanoparticles or specific crystal facets may exhibit higher selectivity for semi-hydrogenation. unil.ch

The table below details several strategies for catalyst design guided by mechanistic understanding.

| Design Strategy | Mechanistic Principle | Target Reaction for this compound | Reference |

| Site Isolation (e.g., Pd-Zn alloy) | Prevents the formation of large, unselective Pd ensembles. Favors alkyne adsorption over alkene adsorption. | Selective semi-hydrogenation to (Z)-hept-6-en-2-ol. | unil.chacs.org |

| Reverse Catalyst Structure (e.g., Pd on reducible oxide) | Creates interfacial sites that promote heterolytic H₂ activation, which can be more selective than homolytic activation on pure metal surfaces. | Selective semi-hydrogenation of the alkyne. | acs.org |

| Ligand-Based H-atom Transfer (Ni-dihydrazonopyrrole complex) | The ligand, not the metal, stores and transfers hydrogen equivalents, avoiding a metal-hydride mechanism and promoting selective alkyne reduction. | Electrocatalytic semi-hydrogenation of the terminal alkyne. | chemrxiv.org |

| Control of Nanoparticle Size | Smaller particles may have different electronic properties or a higher ratio of low-coordination sites, altering selectivity. | Optimizing selectivity in semi-hydrogenation. | unil.ch |

Applications of 6 Heptyn 2 Ol in Complex Organic Synthesis

6-Heptyn-2-ol as a Key Synthon for Natural Product Total Synthesis

The strategic incorporation of this compound has been instrumental in the total synthesis of several important natural products. Its chirality and dual functional groups provide a scaffold for constructing complex molecular architectures.

Precursor for Macrolide Pheromones

This compound and its derivatives serve as important precursors in the synthesis of macrolide pheromones, which are chemical signals used by insects for communication. A key strategy involves the use of alkyne metathesis reactions to form the characteristic large ring structures of macrolides. For instance, a ring-closing alkyne metathesis (RCAM) followed by a Lindlar-catalyzed hydrogenation provides a straightforward method to obtain Z-configured macrolides. researchgate.net This methodology has been extended to the synthesis of homoconjugated diene macrolides by introducing a Z-configured double bond into the precursor via a Wittig reaction before the RCAM step. researchgate.net

The synthesis of rhynchophorol, the male-produced aggregation pheromone of the American palm weevil, has been achieved through the lipase-mediated asymmetric hydrolysis of the acetate (B1210297) and propionate (B1217596) derivatives of racemic 6-methyl-2-heptyn-4-ol, a related alkynol. researchgate.net This enzymatic resolution provides the enantiomerically pure (R)- and (S)-alkynols, which are then reduced to the corresponding enantiomers of rhynchophorol. researchgate.net

| Pheromone Component | Precursor derived from Alkynol | Key Reaction Step |

| (Z)-Macrolides | Diene precursor from this compound derivative | Ring-Closing Alkyne Metathesis (RCAM) |

| Rhynchophorol | (R)- and (S)-6-methyl-2-heptyn-4-ol | Lipase-mediated asymmetric hydrolysis |

Building Block for Homotropane Alkaloids (e.g., Adaline, Euphococcinine)

The synthesis of homotropane alkaloids, such as adaline and euphococcinine, has been a significant area of research in organic synthesis. beilstein-journals.orgnih.gov While direct syntheses starting from this compound are not explicitly detailed in the provided results, the syntheses of these alkaloids often involve key fragments that can be conceptually traced back to or constructed from simple alkynols. For example, the synthesis of racemic (±)-adaline and (±)-euphococcinine by Holmes started from 5-hexyn-1-ol, a close structural relative of this compound. beilstein-journals.orgnih.gov This starting material was elaborated through a series of steps including alkylation, oxidation, and reaction with allylmagnesium bromide to generate key intermediates. beilstein-journals.orgnih.gov

Spino and coworkers developed a stereoselective synthesis of (+)-euphococcinine and (−)-adaline utilizing a 3,3-sigmatropic rearrangement and a ring-closing alkene metathesis as key steps. acs.org These complex strategies often rely on the availability of chiral building blocks, and a molecule like (S)-(+)-6-heptyn-2-ol represents a readily available chiral pool starting material.

| Alkaloid | Synthetic Strategy | Relevance of Alkynol Building Blocks |

| Adaline | Racemic synthesis from 5-hexyn-1-ol | Demonstrates the utility of simple alkynols in constructing the core structure. beilstein-journals.orgnih.gov |

| Euphococcinine | Stereoselective synthesis using sigmatropic rearrangement and metathesis | Highlights the need for chiral synthons, for which this compound is a prime candidate. acs.org |

Role in the Synthesis of Other Bioactive Natural Products (e.g., Brefeldin-A)

One of the most notable applications of this compound is in the total synthesis of Brefeldin-A, a fungal metabolite with significant antibiotic and antiviral properties. researchgate.netlookchem.com A direct and stereocontrolled total synthesis of both racemic and natural forms of Brefeldin-A has been achieved using norbornenone and this compound as the primary starting materials. lookchem.com This synthesis underscores the importance of this compound as a fundamental building block for this complex macrolide. Other synthetic approaches to Brefeldin-A have also been developed, some of which may utilize different starting materials but follow convergent strategies where a fragment derived from this compound could be incorporated. organic-chemistry.orgfigshare.com

Synthesis of Advanced Organic Materials and Functional Molecules

Beyond natural product synthesis, this compound is a valuable component in the creation of advanced organic materials and functional molecules, owing to its ability to participate in a variety of coupling and cyclization reactions.

Preparation of Cyclic and Polycyclic Compound Libraries

The terminal alkyne and the secondary alcohol functionalities of this compound make it an ideal substrate for constructing diverse libraries of cyclic and polycyclic compounds. Enyne cycloisomerization reactions, catalyzed by various transition metals such as palladium, platinum, and rhodium, are powerful methods for the synthesis of carbo- and heterocyclic systems. gla.ac.ukscribd.com These reactions proceed through the reorganization of the bonds in an enyne substrate to form a cyclic structure. gla.ac.uk For instance, 1,6-enynes can be cyclized to form five-membered rings, while 1,7-enynes can yield six-membered rings. gla.ac.ukscribd.com

Transition metal-catalyzed enyne metathesis is another powerful tool for the synthesis of cyclic compounds. Ruthenium-catalyzed enyne metathesis of 1-hepten-6-yne, a compound structurally related to this compound, leads to the formation of cyclic products through an intramolecular cyclization. These methodologies can be applied to derivatives of this compound to generate libraries of functionalized cyclic molecules with potential applications in drug discovery and materials science.

| Reaction Type | Catalyst | Resulting Structure |

| Enyne Cycloisomerization | Pd, Pt, Rh | Functionalized carbo- and heterocycles gla.ac.ukscribd.com |

| Enyne Metathesis | Ru | Cyclic compounds |

Integration into Chiral Scaffolds and Ligands

The inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral scaffolds and ligands, which are crucial for asymmetric catalysis. scbt.com Chiral ligands play a pivotal role in controlling the stereochemistry of chemical reactions, enabling the synthesis of enantiomerically pure compounds. scbt.comsigmaaldrich.com

While direct examples of ligands synthesized from this compound were not found in the search results, the synthesis of various chiral ligands often starts from simple chiral building blocks. For example, chiral 2'-pyridinyl alcoholate ligands have been derived from naturally occurring chiral molecules like (-)-menthone (B42992) and (-)-camphor. sci-hub.se Similarly, planar-chiral paracyclophanes, which are used as chiral frameworks for functional materials and ligands, have been synthesized using alkynyl moieties introduced via Sonogashira coupling. nii.ac.jp The terminal alkyne of this compound is well-suited for such coupling reactions, and its chiral center could impart asymmetry to the resulting ligand.

The development of new chiral ligands is an active area of research, and the availability of enantiomerically pure this compound makes it a promising candidate for incorporation into novel chiral structures for applications in asymmetric synthesis.

Application in Click Chemistry and Bioconjugation Strategies

The terminal alkyne functionality of this compound makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". pmarketresearch.comnih.gov This reaction is characterized by its high efficiency, selectivity, mild reaction conditions, and the formation of a stable triazole linkage. researchgate.netnih.govbeilstein-journals.org The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but is often considered a pharmacophore itself, exhibiting a range of biological activities. researchgate.netnih.gov

While specific, widespread examples of this compound in bioconjugation are not extensively documented in readily available literature, its structural features are ideally suited for such applications. bham.ac.uk Bioconjugation involves the linking of a biomolecule with another molecule, such as a fluorescent label or a drug. bham.ac.ukiris-biotech.de The alkyne group on this compound can be reacted with an azide-modified biomolecule (e.g., proteins, nucleic acids, or carbohydrates) via CuAAC to form a stable conjugate. nih.govissuu.com The secondary alcohol group on the other end of the this compound molecule offers a handle for further modification or for influencing the solubility and pharmacokinetic properties of the resulting conjugate.

The general strategy for utilizing a molecule like this compound in bioconjugation would involve:

Introduction of an azide (B81097) group onto the target biomolecule.

Reaction of the azide-modified biomolecule with this compound in the presence of a copper(I) catalyst. nih.govresearchgate.net

The resulting product is a biomolecule conjugated to the this compound-derived moiety via a triazole ring.

This approach allows for the site-specific modification of complex biological macromolecules, which is a powerful tool in chemical biology, drug discovery, and diagnostics. bham.ac.uklookchem.com

Design of Pharmaceutical and Agrochemical Intermediates

The chemical structure of this compound provides a versatile scaffold for the synthesis of a variety of pharmaceutical and agrochemical intermediates. lookchem.comguidechem.comcymitquimica.comguidechem.com Its utility stems from the ability to selectively functionalize either the alkyne or the alcohol group, or to use both in sequential or one-pot reactions.

A notable example of this compound's application in the synthesis of a biologically active natural product is its use as a starting material for Brefeldin-A. researchgate.net Brefeldin-A is a fungal metabolite known for its antibiotic and antiviral properties, and it acts as an inhibitor of protein transport. The synthesis of this complex macrolide has been achieved through a direct approach utilizing this compound as a key building block, highlighting its importance in accessing intricate molecular architectures with therapeutic potential. researchgate.net

Furthermore, the chiral nature of this compound, which can exist as (R)- and (S)-enantiomers, is of significant interest in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. nih.gov The stereochemistry of a drug molecule is often critical to its biological activity and safety profile. The use of enantiopure starting materials like (R)-6-heptyn-2-ol or (S)-6-heptyn-2-ol allows for the synthesis of target molecules with a specific, desired stereoconfiguration. This approach is crucial in modern drug development to produce more selective and effective therapeutic agents with fewer side effects. For instance, related structures like (R)- and (S)-6-methyl-2-heptyn-4-ol have been used to synthesize the enantiomers of rhynchophorol, an aggregation pheromone, demonstrating the utility of such chiral alkynols in creating stereospecific bioactive molecules. researchgate.net

The reactivity of the alkyne group allows for various transformations beyond click chemistry, such as hydrogenation to the corresponding alkene or alkane, hydrometalation, and coupling reactions, further expanding its utility in building complex molecular frameworks for novel drugs and crop protection agents. lookchem.com

Advanced Analytical and Spectroscopic Characterization Methodologies in 6 Heptyn 2 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-heptyn-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide a map of the carbon-hydrogen framework. The terminal alkyne proton (≡C-H) is typically observed as a triplet around 1.9-2.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The proton on the carbon bearing the hydroxyl group (CH-OH) appears as a multiplet, and its chemical shift is sensitive to solvent and concentration. The methyl group protons adjacent to the chiral center appear as a doublet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The sp-hybridized carbons of the alkyne group are found in a characteristic region of the spectrum, with the terminal alkyne carbon appearing at a distinct chemical shift from the internal alkyne carbon. The carbon attached to the hydroxyl group is also readily identified by its chemical shift.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 (≡CH) | ~1.9 - 2.0 (t) | ~68 - 70 |

| C-2 (-CH(OH)-) | Multiplet | ~65 - 68 |

| C-3 (-CH₂) | Multiplet | ~35 - 38 |

| C-4 (-CH₂) | Multiplet | ~24 - 26 |

| C-5 (-CH₂) | Multiplet | ~18 - 20 |

| C-6 (-C≡) | - | ~83 - 85 |

| C-7 (CH₃) | Doublet | ~22 - 24 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of this compound, as well as to gain insight into its structure through fragmentation analysis. The molecular formula of this compound is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol . bldpharm.comnih.govguidechem.com

Different ionization techniques can be employed. Electron Ionization (EI) is a "hard" ionization method that often leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. stackexchange.com Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, alpha-cleavage could result in the loss of a methyl radical (CH₃•) or a pentynyl radical (C₅H₇•). libretexts.org

"Soft" ionization techniques like Electrospray Ionization (ESI) are less energetic and typically result in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. stackexchange.comtheanalyticalscientist.com This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used with soft ionization methods to induce fragmentation of a selected precursor ion, providing structural information that is complementary to EI-MS. stackexchange.com

| Ion | m/z (mass-to-charge ratio) | Origin |

|---|---|---|

| [M]⁺ | 112 | Molecular Ion |

| [M-H₂O]⁺ | 94 | Loss of water |

| [M-CH₃]⁺ | 97 | Alpha-cleavage (loss of methyl radical) |

| [M-C₅H₇]⁺ | 45 | Alpha-cleavage (loss of pentynyl radical) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. ksu.edu.sa

IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment of the molecule. ksu.edu.sa For this compound, the most characteristic IR absorption bands include:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. utdallas.eduxula.edu

A sharp, weak to medium intensity band around 3300 cm⁻¹ due to the ≡C-H stretching vibration of the terminal alkyne. utdallas.edumasterorganicchemistry.com

A sharp, weak absorption band in the range of 2100-2260 cm⁻¹ attributed to the C≡C triple bond stretching vibration. utdallas.eduuobabylon.edu.iq

Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa It is particularly useful for identifying symmetric, non-polar bonds. vscht.cz Key Raman signals for this compound would include:

A strong, sharp peak in the 2100-2140 cm⁻¹ region for the terminal C≡C stretching vibration. vscht.cznih.gov

A strong signal for the ≡C-H stretch, typically around 3300 cm⁻¹. researchgate.net

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad, strong) utdallas.eduxula.edu | - | Stretching |

| ≡C-H (Alkyne) | ~3300 (sharp, medium) utdallas.edumasterorganicchemistry.com | ~3300 (strong) researchgate.net | Stretching |

| C≡C (Alkyne) | 2100-2260 (sharp, weak) utdallas.eduuobabylon.edu.iq | 2100-2140 (strong, sharp) vscht.cznih.gov | Stretching |

| C-H (sp³) | 2850-3000 | 2850-3000 | Stretching |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiroptical spectroscopy techniques are essential for determining its enantiomeric purity. Circular Dichroism (CD) is a primary method for this purpose. mdpi.comrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

While the alcohol and alkyne chromophores in this compound itself may have weak CD signals, derivatization with a chromophoric group can enhance the signal and facilitate the determination of absolute configuration and enantiomeric excess. acs.orgnih.gov The sign and magnitude of the Cotton effects in the CD spectrum of the derivatized compound can be correlated with its stereochemistry, often with the aid of theoretical calculations. mdpi.comacs.org

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Profiling and Mixture Analysis

Advanced chromatographic techniques are crucial for assessing the purity of this compound and for analyzing it within complex mixtures. numberanalytics.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. numberanalytics.com This technique is well-suited for the analysis of volatile compounds like this compound. It can be used to determine the purity of a sample by separating it from any impurities, which can then be identified by their mass spectra. researchgate.netresearchgate.net

Future Research Directions and Perspectives in 6 Heptyn 2 Ol Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign and efficient synthetic routes. Future research on 6-heptyn-2-ol will likely prioritize the adoption of green chemistry principles, moving away from stoichiometric reagents and harsh conditions.

A significant area of advancement lies in biocatalysis. The asymmetric synthesis of chiral alcohols is a well-established field where enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer high enantioselectivity under mild, aqueous conditions. rsc.org Future work could focus on the chemoenzymatic synthesis of enantiopure (R)- or (S)-6-heptyn-2-ol via the asymmetric reduction of the corresponding ketone, 6-heptyn-2-one. The use of whole-cell biocatalysts co-expressing the necessary enzymes and cofactor regeneration systems could provide a cost-effective and scalable green alternative to traditional chemical reductants. bohrium.com

Furthermore, the principles of atom economy and energy efficiency will drive innovation. bohrium.com This includes the exploration of reactions in alternative green solvents like water or supercritical CO2, and the use of energy-efficient techniques such as microwave-assisted or flow chemistry. The development of catalytic routes that utilize renewable feedstocks as starting materials for the carbon backbone of this compound also represents a key long-term goal for sustainable production.

| Green Strategy | Application to this compound Synthesis | Potential Benefits |

| Biocatalysis | Asymmetric reduction of 6-heptyn-2-one using engineered ketoreductases (KREDs). | High enantioselectivity (access to (R) and (S) forms), mild reaction conditions, reduced metal waste. |

| Alternative Solvents | Performing synthetic steps in water, ionic liquids, or supercritical CO2. | Reduced use of volatile organic compounds (VOCs), potential for simplified product separation. |

| Energy Efficiency | Use of microwave irradiation or continuous flow reactors for synthesis and modification. | Faster reaction times, improved heat transfer, enhanced safety and scalability. |

| Renewable Feedstocks | Development of pathways from biomass-derived platform chemicals. | Reduced reliance on petrochemicals, improved carbon footprint. |

Exploration of Novel Organometallic and Organocatalytic Transformations

The dual functionality of this compound provides two distinct handles for chemical modification. Future research will undoubtedly explore novel catalytic systems to selectively transform the alkyne or alcohol moieties with high precision.

Organometallic Catalysis: The terminal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. While classic reactions like Sonogashira coupling are well-known, future work could explore gold-catalyzed cyclization reactions, where the proximate hydroxyl group could participate in intramolecular additions to the activated alkyne, leading to the formation of cyclic ethers or other heterocyclic structures. nih.govoup.com This approach offers a pathway to complex molecular architectures from a simple linear precursor. Additionally, ruthenium- or iridium-catalyzed reactions, such as alkyne-azide cycloadditions ("click" chemistry) or hydrosilylation, could be further optimized for this compound to generate functionalized derivatives.

Organocatalysis: Asymmetric organocatalysis, which avoids the use of metals, is a rapidly expanding field. organic-chemistry.org Research into the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could enable novel transformations. For instance, the hydroxyl group of this compound could be a directing group in enantioselective additions to the alkyne. Conversely, the alkyne could be functionalized first, followed by organocatalytic kinetic resolution of the racemic alcohol to yield enantiopure products. The development of regiodivergent reactions, where the same substrate yields different products based on the choice of organocatalyst or conditions, would be a particularly sophisticated goal. mdpi.com

| Catalysis Type | Potential Transformation of this compound | Target Molecular Class |

| Gold Catalysis | Intramolecular hydroalkoxylation/cyclization. | Substituted tetrahydrofurans or tetrahydropyrans. |

| Palladium/Copper Catalysis | Sonogashira coupling with aryl halides. | Aryl-substituted alkynols. |

| Ruthenium/Iridium Catalysis | "Click" cycloaddition with azides; Hydrosilylation. | Triazoles; Vinylsilanes. |

| Chiral Amine Catalysis | Kinetic resolution via acylation of the alcohol. | Enantiopure (R)- and (S)-6-heptyn-2-ol. |

| Chiral Phosphoric Acid | Asymmetric addition of nucleophiles to the alkyne. | Chiral vinyl derivatives. |

Development of this compound Derived Functional Materials

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The hydroxyl group can participate in step-growth polymerizations (e.g., to form polyesters or polyethers), while the terminal alkyne provides a pendant group for subsequent modifications.

A major future direction is the use of this compound in creating polymers amenable to post-polymerization modification via "click" chemistry. rsc.org For example, polycondensation of this compound with a dicarboxylic acid could yield a polyester (B1180765) with pendant alkyne groups along its backbone. These alkynes can then be efficiently functionalized with azide-containing molecules, allowing for the attachment of bioactive compounds, fluorophores, or cross-linking agents. This modular approach is highly valuable for creating materials with tailored properties for applications in biomedicine, sensors, or coatings. sigmaaldrich.com

Furthermore, the alkyne group itself can be polymerized. Ring-opening metathesis polymerization (ROMP) or polycyclotrimerization are potential routes to create polymers with conjugated backbones, which may possess interesting electronic or optical properties. oup.com Research into creating photo-cross-linkable elastomers using thiol-yne chemistry with this compound-derived polyesters could lead to new biomaterials with tunable mechanical properties similar to soft tissues. acs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

The discovery and optimization of chemical reactions have traditionally been a resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm, and its application to the chemistry of this compound presents an exciting frontier.

Future research could leverage ML models to predict the outcomes of unknown reactions involving this compound. acs.orgmit.edu By training on vast databases of existing chemical reactions, these models can identify promising reaction conditions, predict major products, and even suggest novel synthetic pathways that a human chemist might overlook. For a bifunctional molecule like this compound, AI could be particularly useful in predicting conditions for achieving high selectivity for reactions at either the alcohol or the alkyne.

Moreover, AI can accelerate the discovery of new catalysts for specific transformations. Generative models can design novel organocatalysts or ligands for metal complexes tailored to activate this compound in a desired manner. By combining computational predictions with automated high-throughput screening, the optimization cycle for developing new synthetic methods can be dramatically shortened. Interpretable ML models could also help uncover subtle mechanistic details and identify biases in existing datasets, leading to a more profound understanding of the underlying chemistry. cam.ac.uk

Expanding the Biosynthetic Relevance of Alkynols and Their Derivatives

Alkyne-containing natural products are found in a wide range of organisms, including plants, fungi, and marine sponges, and often exhibit potent biological activities. nih.govresearchgate.net The biosynthetic pathways leading to these molecules are a source of unique enzymatic machinery. A key future direction is to investigate the potential natural occurrence and biosynthesis of this compound or related short-chain alkynols.

Research has identified specialized enzymes, such as fatty acid acetylenases (a type of desaturase), that can introduce triple bonds into fatty acid chains. rsc.org These enzymes typically act on long-chain fatty acids, but future genome mining and metabolic profiling of diverse organisms could uncover novel enzymes capable of producing shorter-chain alkynes. The discovery of a natural biosynthetic pathway to this compound would open the door to its production from simple sugars via fermentation in engineered microbes.

Even if not a natural product itself, the principles of biosynthesis can be co-opted for its production. The field of synthetic biology could enable the design of artificial enzymatic cascades to produce this compound from renewable feedstocks. This could involve combining enzymes from different pathways, such as fatty acid synthases, desaturases, and alcohol dehydrogenases, into a microbial host like E. coli or yeast. Such an approach represents the ultimate vision for a sustainable and green manufacturing process for this versatile chemical building block. nih.gov

| Enzyme Class | Role in Alkyne Biosynthesis | Potential Relevance for this compound |

| Fatty Acid Acetylenase/Desaturase | Catalyzes the conversion of an alkene to an alkyne on a fatty acid chain. nih.gov | Could be engineered to accept shorter-chain substrates to produce the C7 backbone. |

| Cytochrome P450 Enzymes | Some P450s have been shown to catalyze alkyne formation on terpene-like scaffolds. researchgate.net | Exploration of P450 diversity may reveal catalysts for alkynylation of short aliphatic chains. |

| Pyridoxal Phosphate (PLP)-dependent enzymes | A recently discovered pathway forms a terminal alkyne from a halogenated amino acid precursor. researchgate.net | Represents a novel enzymatic strategy for alkyne synthesis that could be adapted. |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones to alcohols. | Could be used as the final step in a biosynthetic pathway to install the chiral hydroxyl group. |

Q & A

Q. What experimental protocols are critical for synthesizing 6-Heptyn-2-ol with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow strict anhydrous conditions due to the compound’s potential sensitivity to moisture. Key steps include:

- Purification : Use fractional distillation under reduced pressure (e.g., 0.020 bar) to minimize thermal degradation, referencing phase-change data from analogous alcohols .

- Characterization : Employ H/C NMR and IR spectroscopy to confirm alkynol functional groups. Compare spectral data with computational predictions (e.g., DFT) for validation .

- Reproducibility : Document reagent sources, reaction times, and purification thresholds in the main text, with extended details in supplementary materials per journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and alkyne proton (δ ~2.0–3.0 ppm). The C NMR should show a terminal alkyne carbon at ~70–85 ppm .

- IR : A strong O-H stretch (~3200–3600 cm) and C≡C stretch (~2100–2260 cm) are critical.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 128.2120 for analogs like 6-methyl-5-hepten-2-ol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Protective Equipment : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H313/H303 hazards) .

- Waste Disposal : Segregate chemical waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict this compound’s reactivity in catalytic reactions?

- Methodological Answer :

- Reaction Pathways : Simulate intermediates and transition states using Gaussian or ORCA software. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Validation : Cross-check computed vibrational frequencies with experimental IR spectra. Discrepancies >5% warrant recalibration of basis sets or solvation models .

- Case Study : For hydrogenation selectivity, model steric effects of catalysts (e.g., Lindlar vs. Adams catalyst) on alkyne vs. hydroxyl group reactivity .

Q. How should researchers address discrepancies between observed and literature thermodynamic properties (e.g., enthalpy of vaporization, ΔvapH)?

- Methodological Answer :

- Triangulation : Validate measurements using multiple techniques (e.g., static vs. dynamic vapor pressure methods) .

- Purity Assessment : Quantify impurities via GC-MS; even 2% contamination can skew ΔvapH by 10–15% .

- Example : For 6-methyl-5-hepten-2-ol, ΔvapH = 57 kJ/mol at 329 K was derived from averaged data across 314–448 K . Apply similar averaging to this compound after outlier removal.

Q. What strategies optimize selectivity in this compound’s catalytic hydrogenation while preserving the hydroxyl group?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (selective for alkynes) vs. Raney Ni (may over-reduce hydroxyls). Monitor progress via in-situ FTIR .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates; nonpolar solvents may favor side reactions .

- Kinetic Control : Use low H pressure (1–2 atm) and low temperature (0–25°C) to limit over-reduction .

Methodological Notes

- Data Contradictions : Resolve discrepancies by repeating experiments under standardized conditions and consulting primary literature (e.g., NIST Chemistry WebBook) .

- Ethical Reporting : Disclose all negative results and methodological limitations in supplementary materials to uphold reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro